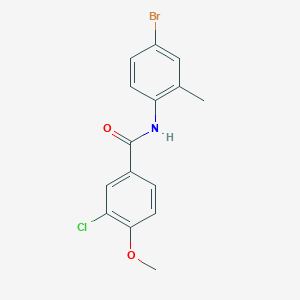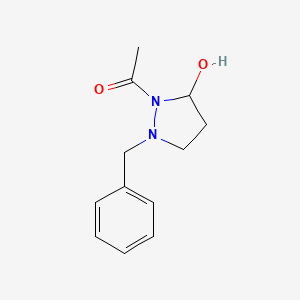
N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide
Vue d'ensemble
Description
N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group at the 4-position and a methyl group at the 2-position on the phenyl ring, along with a chloro group at the 3-position and a methoxy group at the 4-position on the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, is brominated using bromine in the presence of a suitable solvent to introduce the bromo group at the 4-position.
Chlorination: The intermediate product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.
Methoxylation: The resulting compound is treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 4-position.
Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the benzamide moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromo or chloro groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro groups enhance its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-Bromo-2-methylphenyl)-3-methylbenzamide
- N-(4-Bromo-2-methylphenyl)-3-chlorobenzamide
- N-(4-Bromo-2-methylphenyl)-4-methoxybenzamide
Comparison: N-(4-Bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to these substituents.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-7-11(16)4-5-13(9)18-15(19)10-3-6-14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLUILLGNFIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3702891.png)

![2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione](/img/structure/B3702901.png)
![1-(3-Chlorophenyl)-3-[2-ethoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B3702905.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3702915.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B3702932.png)
![2-benzylsulfanyl-N-[4-(4-nitrophenyl)phenyl]acetamide](/img/structure/B3702938.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3702947.png)
![3,4-dimethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3702949.png)
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3702953.png)
![(2E)-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B3702976.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3702983.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3702984.png)
![2-[[2-(benzylamino)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3702991.png)
